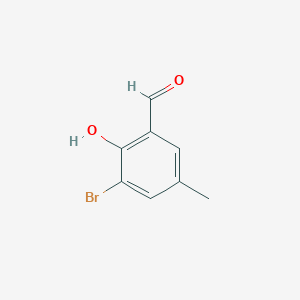

3-Bromo-2-hydroxy-5-methylbenzaldehyde

描述

Significance of Substituted Salicylaldehydes in Organic Synthesis and Medicinal Chemistry

Substituted salicylaldehydes are foundational building blocks in organic synthesis. The presence of both a hydroxyl and an aldehyde group in an ortho position on the benzene (B151609) ring allows for a diverse range of chemical transformations. These compounds are pivotal in the synthesis of numerous heterocyclic compounds, such as coumarins, flavones, and benzofurans, many of which exhibit significant biological activities.

In medicinal chemistry, salicylaldehyde (B1680747) derivatives are precursors to a multitude of Schiff bases, which are formed through condensation with primary amines. These Schiff bases and their metal complexes have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The substituents on the salicylaldehyde ring play a crucial role in modulating the therapeutic efficacy and pharmacokinetic properties of these compounds.

Overview of Halogenation Strategies in Aromatic Systems

Halogenation is a fundamental transformation in organic chemistry, involving the introduction of one or more halogen atoms into a molecule. For aromatic systems like salicylaldehyde, electrophilic aromatic substitution is the most common halogenation strategy. This typically involves the reaction of the aromatic ring with a halogenating agent, often in the presence of a Lewis acid catalyst to enhance the electrophilicity of the halogen. The regioselectivity of the halogenation is dictated by the directing effects of the existing substituents on the aromatic ring. The hydroxyl and aldehyde groups of salicylaldehyde, being ortho-, para-directing and meta-directing respectively (with the hydroxyl group's influence being dominant), guide the incoming halogen to specific positions.

Contextualizing 3-Bromo-2-hydroxy-5-methylbenzaldehyde within Contemporary Chemical Science

This compound (C₈H₇BrO₂) is a specific halogenated salicylaldehyde derivative that serves as a valuable intermediate in contemporary chemical research. Its structure, featuring a bromine atom at the 3-position, a hydroxyl group at the 2-position, and a methyl group at the 5-position, provides a unique combination of steric and electronic properties. This substitution pattern makes it a useful precursor for the synthesis of more complex molecules with tailored properties. For instance, it is utilized as a reagent in the preparation of flavone (B191248) derivatives that have been investigated for the treatment and prophylaxis of hepatitis B virus disease researchgate.net.

Structure

3D Structure

属性

IUPAC Name |

3-bromo-2-hydroxy-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5-2-6(4-10)8(11)7(9)3-5/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZDQTSSLMAXCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373695 | |

| Record name | 3-bromo-2-hydroxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33172-54-2 | |

| Record name | 3-bromo-2-hydroxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 33172-54-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 3 Bromo 2 Hydroxy 5 Methylbenzaldehyde

Established Synthetic Routes for 3-Bromo-2-hydroxy-5-methylbenzaldehyde

The most established and straightforward route to this compound involves the direct bromination of 2-Hydroxy-5-methylbenzaldehyde (B1329341). This approach leverages the principles of electrophilic aromatic substitution on a highly activated benzene (B151609) ring.

The primary synthetic pathway is the selective introduction of a bromine atom onto the aromatic ring of the precursor, 2-Hydroxy-5-methylbenzaldehyde. This transformation is a classic example of an electrophilic aromatic substitution reaction.

The bromination of activated phenolic compounds is frequently accomplished using molecular bromine (Br₂). google.com Glacial acetic acid is a commonly employed solvent for this reaction as it effectively facilitates the polarization of the bromine molecule, enhancing its electrophilic character. google.com To manage the reactivity and prevent the formation of multiple bromination products, the reaction is typically conducted at controlled temperatures, often between 0°C and 60°C. google.comgoogle.com

A standard laboratory procedure entails dissolving 2-Hydroxy-5-methylbenzaldehyde in glacial acetic acid. Subsequently, a solution of bromine, also in acetic acid, is added gradually to the stirred solution. The control of bromine stoichiometry is a critical aspect of the synthesis; a molar ratio of approximately 1:1 between the substrate and bromine is generally used to promote the desired mono-bromination. google.com

| Parameter | Details |

|---|---|

| Substrate | 2-Hydroxy-5-methylbenzaldehyde |

| Brominating Agent | Molecular Bromine (Br₂) |

| Solvent | Glacial Acetic Acid |

| Temperature | 0 - 60 °C google.comgoogle.com |

| Stoichiometry | Approximately 1:1 molar ratio of substrate to Br₂ google.com |

The specific placement of the incoming bromine atom is governed by the electronic effects of the substituents on the benzene ring: the hydroxyl (-OH), aldehyde (-CHO), and methyl (-CH₃) groups.

The hydroxyl group is a potent activating group and a strong ortho-, para-director. quora.commasterorganicchemistry.com This is due to its ability to donate lone pair electrons into the aromatic system via resonance (a +M effect), which stabilizes the carbocation intermediate (sigma complex) formed during electrophilic attack at the ortho and para positions. numberanalytics.comyoutube.com Conversely, the aldehyde group is a deactivating, meta-directing group, withdrawing electron density from the ring. The methyl group acts as a weak activator and is also an ortho-, para-director.

In the case of 2-Hydroxy-5-methylbenzaldehyde, the directing effect of the powerful hydroxyl group is dominant. It strongly activates the positions ortho (C3) and para (C5, relative to the -OH) to itself. The other ortho position (C6) is sterically hindered by the adjacent aldehyde group. Since the C5 position is already occupied by the methyl group, the electrophilic bromine is directed to the most nucleophilic and accessible position, which is C3. This results in the highly regioselective formation of this compound.

The methyl group at the C5 position exerts a notable influence on the reaction and the properties of the molecule. Being an electron-donating group, it increases the electron density of the aromatic ring, thereby further activating it towards electrophilic substitution. acs.org This electronic contribution complements the activating nature of the hydroxyl group, often leading to faster reaction rates compared to unsubstituted salicylaldehyde (B1680747).

From a physical properties standpoint, the methyl group enhances the lipophilicity of the molecule. This increased nonpolar character typically improves its solubility in organic solvents, which can be beneficial for the reaction work-up and subsequent purification steps like extraction and crystallization.

Achieving a high yield and purity of the target compound necessitates the careful optimization of several reaction parameters.

Temperature Control: Maintaining a low reaction temperature, for instance between 0 and 5°C, can improve the selectivity of the reaction and minimize the formation of di-brominated by-products. google.com

Controlled Addition: A slow, dropwise addition of the brominating agent is critical. This ensures that the concentration of bromine in the reaction mixture remains low, which disfavors multiple substitution events.

Stoichiometric Precision: Careful control over the molar ratio of the reactants is paramount. An excess of bromine significantly increases the likelihood of polybromination, while an insufficient amount will result in incomplete conversion of the starting material. google.com

Post-Reaction Work-up: The reaction is commonly quenched by pouring the mixture into ice water, causing the organic product to precipitate. Purification of the crude solid is then typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or hexane, to yield the pure product.

While direct bromination is a common strategy, alternative synthetic routes are available for preparing bromo-salicylaldehydes, and these can be adapted for the synthesis of this compound.

A prominent alternative strategy is the ortho-formylation of a brominated phenol (B47542) precursor . orgsyn.org In this approach, a compound such as 3-Bromo-5-methylphenol would be the starting material. An aldehyde group is then introduced specifically at the position ortho to the hydroxyl group. This can be accomplished through several named reactions:

Duff Reaction: This reaction employs hexamethylenetetramine in an acidic medium to install the formyl group.

Reimer-Tiemann Reaction: In this method, the phenol is treated with chloroform (B151607) in a strongly basic medium.

Magnesium Chloride-Triethylamine Method: A more contemporary and highly regioselective method involves the reaction of the phenol with paraformaldehyde, mediated by anhydrous magnesium chloride and triethylamine (B128534). orgsyn.orgnih.gov This method is noted for providing high yields of the ortho-formylated product. orgsyn.org

Another synthetic modification involves the use of alternative brominating agents . To avoid the hazards associated with handling liquid bromine, reagents like N-Bromosuccinimide (NBS) can serve as a safer source of electrophilic bromine. Additionally, bromine can be generated in situ, for example, through the oxidation of a bromide salt. A system of potassium bromate (B103136) (KBrO₃) and hydrobromic acid (HBr) can produce bromine within the reaction mixture, thereby bypassing the need to handle the pure halogen directly. sunankalijaga.org

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct Bromination | Electrophilic substitution on 2-hydroxy-5-methylbenzaldehyde using Br₂/AcOH. google.com | Direct, one-step synthesis. | Requires handling of hazardous liquid bromine; potential for over-bromination. |

| Ortho-formylation of Bromophenol | Introduction of a -CHO group onto 3-bromo-5-methylphenol. orgsyn.orgnih.gov | Can offer high regioselectivity for the formyl group. | A multi-step process, as the precursor itself needs to be synthesized. |

| Alternative Brominating Agents | Use of reagents like NBS or in-situ generated bromine (e.g., KBrO₃/HBr). sunankalijaga.org | Potentially safer handling of reagents compared to liquid bromine. | May necessitate different reaction conditions and further optimization. |

Alternative Synthetic Pathways for Related Bromo-Salicylaldehydes

Bromination of Other Substituted 2-Hydroxybenzaldehydes

The direct bromination of substituted 2-hydroxybenzaldehydes is a common and effective method for producing halogenated derivatives. The hydroxyl and aldehyde groups on the aromatic ring are ortho-, para-directing and meta-directing, respectively. Their combined influence, along with other substituents, dictates the position of bromination.

A prevalent example is the bromination of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) to produce 5-bromovanillin. This reaction is typically carried out by reacting bromine with the corresponding aldehyde. google.comgoogle.com Acetic acid is a commonly used solvent for this transformation. In one optimized procedure, vanillin is heated in a mixture of acetic acid and water with potassium bromide. Liquid bromine is then added dropwise to the heated solution. This method has been shown to produce high yields of the brominated product.

The reaction conditions for the bromination of vanillin have been optimized through systematic studies, as detailed in the table below.

| Parameter | Optimized Condition |

| Starting Material | Vanillin |

| Solvent | Acetic Acid / Water |

| Brominating Agent | Liquid Bromine |

| Catalyst/Additive | Potassium Bromide |

| Temperature | 100°C |

| Reaction Time | 90 minutes |

| Product Yield | 92.5% |

| Data derived from an orthogonal experimental design for the synthesis of 5-bromovanillin. |

This approach highlights a reliable pathway for introducing a bromine atom onto the aromatic ring of a substituted hydroxybenzaldehyde, a strategy directly applicable to precursors of this compound.

One-Pot Synthesis Approaches

One such method involves the ortho-formylation of phenols. orgsyn.org A procedure for preparing 3-bromosalicylaldehyde, a compound structurally similar to the title compound, demonstrates this approach. The reaction utilizes 2-bromophenol (B46759) as the starting material, which is reacted with anhydrous magnesium dichloride and solid paraformaldehyde in dry tetrahydrofuran (B95107) (THF), with triethylamine also present. orgsyn.org This process achieves exclusive ortho-formylation, yielding the desired salicylaldehyde derivative in good yields without the formation of bis-formylated byproducts. orgsyn.org

A summary of the one-pot ortho-formylation is presented below.

| Component | Role |

| 2-Bromophenol | Starting Material |

| Anhydrous Magnesium Dichloride | Reagent |

| Paraformaldehyde | Formylating Agent |

| Triethylamine | Base |

| Tetrahydrofuran (THF) | Solvent |

| Product Yield (Recrystallized) | 68-69% |

| Reaction conditions involve refluxing the mixture, followed by workup and purification. orgsyn.org |

More recently, a novel one-pot protocol for the ortho-C–H hydroxylation of benzaldehydes has been developed to produce salicylaldehydes. nih.gov This method uses a transient imine directing group to facilitate a highly regioselective borylation, which is then followed by hydroxylation. The entire sequence, from the installation of the directing group to its removal, occurs in a single pot, providing an efficient route to structurally diverse salicylaldehydes. nih.gov

Green Chemistry Approaches in the Synthesis of Halogenated Benzaldehydes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of halogenated benzaldehydes, this often involves the use of alternative energy sources like ultrasound and microwave irradiation, as well as employing solvent-free conditions or environmentally benign solvents like water.

Application of Ultrasound and Microwave Irradiation in Related Syntheses

Alternative energy sources have been shown to significantly enhance reaction rates, improve yields, and reduce energy consumption in organic synthesis.

Microwave Irradiation: Microwave-assisted synthesis has become a popular technique due to its ability to dramatically shorten reaction times, often from hours to minutes. nih.gov In the synthesis of fluorinated benzaldehydes via halogen-exchange, microwave irradiation significantly enhanced both yield and selectivity compared to conventional heating, shortening reaction times by over 90% in some cases. scientific.net Microwave activation has also been successfully applied to Claisen-Schmidt reactions involving halogenated aldehydes, leading to excellent yields in just 10-15 minutes. nih.gov Furthermore, solvent-free microwave-assisted reactions have proven effective, for instance, in the synthesis of chalcones and cycloadducts, where good yields were achieved in as little as 10 minutes. nih.gov

Ultrasound Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through the physical effects of acoustic cavitation. Ultrasound has been shown to increase the yield and selectivity for the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) using green reagents like hydrogen peroxide and iron sulfate. mdpi.com Under ultrasonic conditions, the benzaldehyde yield saw a 45% increase compared to silent conditions. mdpi.com In other multi-component reactions involving aldehydes, ultrasound irradiation has led to high yields (79–95%) in short time frames at room temperature. tandfonline.com The use of ultrasound can also enable reactions to be performed efficiently in aqueous media, which is often not feasible with conventional methods. nih.gov

The table below compares reaction times and yields for a model reaction with and without ultrasound.

| Condition | Solvent | Reaction Time | Yield |

| Silent | Ethanol | 5 hours | 55% |

| Ultrasound | Ethanol | 3 hours | 75% |

| Silent | Water | 4 hours | 80% |

| Ultrasound | Water | 1 hour | 96% |

| Data from a catalyst-free synthesis of 2-amino-4,6-diphenylnicotinonitriles. nih.gov |

Solvent-Free or Aqueous Reaction Media Considerations

Minimizing or eliminating the use of volatile organic solvents is a key goal of green chemistry.

Solvent-Free Reactions: Performing reactions without a solvent, often by grinding solid reactants together, can reduce waste and simplify purification. The synthesis of chalcones from various benzaldehydes and acetophenones has been effectively carried out by grinding the reactants with solid sodium hydroxide (B78521) using a mortar and pestle. acs.orgresearchgate.netrsc.org This solvent-free aldol (B89426) condensation method generally produces high yields of crude product with high purity, with minor side-products being easily removed by recrystallization. acs.orgresearchgate.net

Aqueous Reaction Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. As demonstrated in the ultrasound section, shifting from organic solvents to water can dramatically improve reaction outcomes. For instance, in a catalyst-free, multi-component synthesis of dihydroquinolines from various aldehydes, performing the reaction in an aqueous medium under ultrasound irradiation at 60 °C resulted in high yields of 90–97%. nih.gov This highlights the potential of water as a viable and advantageous solvent for the synthesis of complex molecules derived from benzaldehydes.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides granular insight into the chemical environment of each hydrogen and carbon atom within the 3-Bromo-2-hydroxy-5-methylbenzaldehyde molecule. While specific experimental spectra for this compound are not widely published, a detailed and accurate prediction of its ¹H and ¹³C NMR spectra can be derived from the analysis of structurally similar compounds and established principles of chemical shift theory.

The proton NMR spectrum is expected to display five distinct signals corresponding to the different types of protons in the molecule: the phenolic hydroxyl proton, the aldehyde proton, two aromatic protons, and the methyl group protons.

The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic ring. The hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating, while the bromo (-Br) and aldehyde (-CHO) groups are electron-withdrawing. The most notable feature is the signal for the hydroxyl proton, which is expected to appear at a very high chemical shift (δ > 11 ppm). This significant downfield shift is a direct consequence of the strong intramolecular hydrogen bond with the adjacent aldehyde's carbonyl oxygen, which deshields the proton. guidechem.comstackexchange.com This signal is typically broad and its position is independent of the sample concentration. guidechem.comstackexchange.com

The aldehyde proton is also significantly deshielded and is expected to appear as a singlet around δ 9.8-10.0 ppm. The two remaining aromatic protons are on carbons 4 and 6. Due to their different positions relative to the substituents, they are chemically non-equivalent and are expected to appear as distinct doublets with a small meta-coupling constant (J ≈ 2-3 Hz). The methyl group protons will appear as a singlet in the typical alkyl region.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | > 11.0 | singlet, broad | 1H |

| -CHO | ~9.85 | singlet | 1H |

| Ar-H (C6-H) | ~7.60 | doublet | 1H |

| Ar-H (C4-H) | ~7.45 | doublet | 1H |

| -CH₃ | ~2.30 | singlet | 3H |

Note: The table presents predicted values based on the analysis of related structures and substituent effects. The exact chemical shifts may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum for this compound is expected to show eight distinct signals, corresponding to each of the unique carbon atoms in the molecule. The chemical shifts are determined by the hybridization of the carbon atoms and the electronegativity of their attached groups.

The carbon atom of the aldehyde group (C=O) is the most deshielded due to the double bond to an electronegative oxygen atom, and its signal is expected to appear at the highest chemical shift, typically in the range of 190-195 ppm. The six aromatic carbons will have signals in the range of approximately 110-160 ppm. The carbon atom directly bonded to the hydroxyl group (C2) will be significantly deshielded (around 155-160 ppm), while the carbon bonded to the bromine atom (C3) will have its chemical shift influenced by the heavy atom effect. The carbon of the methyl group is the most shielded and will appear at the lowest chemical shift, around 20 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~193 |

| C2 (-OH) | ~158 |

| C5 (-CH₃) | ~139 |

| C1 (-CHO) | ~137 |

| C4 | ~135 |

| C6 | ~122 |

| C3 (-Br) | ~115 |

| -CH₃ | ~20 |

Note: This table presents predicted values. The assignment of C4, C6, and C1 is tentative and would require two-dimensional NMR for definitive confirmation.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

HSQC: This experiment reveals correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). For this compound, an HSQC spectrum would show cross-peaks connecting the proton signals for H4, H6, and the methyl group to their corresponding carbon signals (C4, C6, and -CH₃). This would definitively link the proton and carbon assignments for these groups.

HMBC: This technique shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). This is crucial for piecing together the molecular skeleton. Key expected HMBC correlations would include:

The aldehyde proton signal correlating to the C1, C2, and C6 carbons.

The methyl protons correlating to the C4, C5, and C6 carbons.

The aromatic proton H4 correlating to C2, C5, and C6.

The aromatic proton H6 correlating to C2, C4, and the aldehyde carbon.

These long-range correlations would provide unequivocal evidence for the substitution pattern on the aromatic ring, confirming the relative positions of the bromo, hydroxyl, methyl, and aldehyde groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretch: The hydroxyl group gives rise to a stretching vibration that is highly sensitive to hydrogen bonding.

C-H Stretch (Aromatic and Aldehydic): Aromatic C-H stretching bands typically appear just above 3000 cm⁻¹. The aldehydic C-H stretch usually presents as one or two distinct, sharp bands between 2700 and 2900 cm⁻¹.

C=O Stretch (Aldehyde): The carbonyl group of the aldehyde is one of the most prominent features in the IR spectrum, appearing as a very strong and sharp absorption band. For salicylaldehyde (B1680747) derivatives, this band is typically found between 1650 and 1680 cm⁻¹, slightly lower than for non-hydrogen-bonded aromatic aldehydes due to the influence of the intramolecular hydrogen bond.

C=C Stretch (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | Phenolic -OH | 3100 - 3400 | Broad, Medium |

| C-H stretch | Aromatic | 3000 - 3100 | Medium-Weak |

| C-H stretch | Aldehydic | 2720 - 2850 | Medium, Sharp |

| C=O stretch | Aldehyde | 1650 - 1680 | Strong, Sharp |

| C=C stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

Note: Wavenumbers are approximate and based on data from analogous compounds.

A defining structural feature of this compound is the strong intramolecular hydrogen bond formed between the hydrogen atom of the phenolic hydroxyl group and the oxygen atom of the adjacent aldehyde's carbonyl group. This interaction creates a stable six-membered pseudo-ring.

This intramolecular hydrogen bond has a profound and readily observable effect on the IR spectrum. In the absence of hydrogen bonding, a free phenolic O-H group would exhibit a sharp stretching band around 3600 cm⁻¹. However, due to this strong internal hydrogen bond, the O-H stretching vibration in this compound is shifted to a much lower frequency, appearing as a broad absorption band typically centered in the 3100-3400 cm⁻¹ range. The broadening of the band is a hallmark of hydrogen bonding. This significant shift in frequency is indicative of the weakening of the O-H bond as its hydrogen atom is attracted to the carbonyl oxygen, and it serves as definitive spectroscopic evidence for the presence of this intramolecular interaction.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, this method provides critical information for confirming its molecular weight and elucidating its structure through fragmentation analysis.

In mass spectrometry, the molecular ion peak (M+) corresponds to the molar mass of the compound. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the mass spectrum of this compound is expected to exhibit two molecular ion peaks of almost equal intensity. libretexts.org These peaks will be observed at m/z values separated by two mass units, referred to as the M+ and M+2 peaks. libretexts.orgmiamioh.edu

The fragmentation of the molecular ion provides a "fingerprint" that helps in structural confirmation. Common fragmentation patterns for aldehydes include the cleavage of bonds adjacent to the carbonyl group, resulting in the loss of a hydrogen atom (M-1) or a formyl radical (CHO, M-29). libretexts.org For aromatic halogenated compounds, a primary fragmentation pathway is the loss of the halogen atom. miamioh.edu

Based on the structure of this compound, the following fragmentation patterns can be anticipated:

| Process | Lost Fragment | Expected m/z of Resulting Ion | Notes |

| Molecular Ion | N/A | 214 and 216 | The characteristic M+ and M+2 peaks due to bromine isotopes. |

| Loss of Hydrogen | H | 213 and 215 | Resulting from cleavage of the aldehydic C-H bond. |

| Loss of Formyl Radical | CHO | 185 and 187 | A common fragmentation for aldehydes. |

| Loss of Bromine | Br | 135 | Cleavage of the C-Br bond. |

This interactive table summarizes the primary fragmentation pathways expected for this compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 0.001 atomic mass units. This precision allows for the unambiguous determination of a compound's elemental formula. While nominal mass (integer mass) might be shared by multiple different formulas, the exact mass is unique to a specific elemental composition.

For this compound (C₈H₇BrO), HRMS can distinguish its molecular formula from other potential isomers or compounds with the same nominal mass. The exact mass is calculated using the monoisotopic masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O).

| Parameter | Value | Source |

| Molecular Formula | C₈H₇BrO | |

| Nominal Mass | 214 g/mol | Calculated |

| Monoisotopic Mass (Exact Mass) | 197.96803 Da | PubChem CID 16641083 nih.gov |

This interactive table compares the nominal and exact mass of a related isomer, highlighting the precision of HRMS.

X-ray Crystallography and Solid-State Structural Analysis

While specific crystallographic data for this compound is not available, analysis of the closely related compound 3-Bromo-2-hydroxybenzaldehyde (B158676) provides significant insight into the expected solid-state structure. nih.gov The molecule is nearly planar, a feature stabilized by a strong intramolecular O—H⋯O hydrogen bond between the phenolic hydroxyl group and the aldehyde's oxygen atom. nih.govnih.gov

The crystal packing is primarily governed by a combination of weak intermolecular interactions. These interactions dictate the supramolecular architecture of the solid state. Key interactions observed in the analogue include: nih.gov

C—H⋯Br Interactions: Weak hydrogen bonds form between a carbon-bound hydrogen atom and a bromine atom on an adjacent molecule.

π-π Stacking: The aromatic rings of neighboring molecules stack on top of each other in an offset, face-to-face arrangement. nih.gov This stacking is characterized by specific centroid-to-centroid and centroid-to-plane distances. nih.gov

The addition of a methyl group at the 5-position in this compound would likely introduce minor modifications to the crystal packing and intermolecular distances but is not expected to alter the fundamental nature of these interactions.

| Interaction Type | Description | Significance | Data from Analogue (3-Bromo-2-hydroxybenzaldehyde) |

| Intramolecular H-Bond | O—H⋯O | Stabilizes the planar conformation of the molecule. | O⋯O distance: 2.6364 (16) Å; O—H⋯O angle: 154 (2)° nih.gov |

| Intermolecular C-H···Br | Weak hydrogen bonding | Contributes to the overall crystal lattice stability. | H···Br distance: 3.05 Å; C—H···Br angle: 136.74° nih.gov |

| π-π Stacking | Offset face-to-face stacking of aromatic rings | Major contributor to crystal packing. | Centroid–centroid distance: 3.752 (1) Å nih.gov |

This interactive table details the types of molecular interactions expected in the solid state, with data derived from a close structural analogue. nih.gov

Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, the strong intramolecular hydrogen bond significantly restricts rotational freedom around the C-C and C-O bonds connecting the substituents to the ring, locking the molecule into a predominantly planar conformation.

Tautomerism refers to the chemical equilibrium between two readily interconvertible structural isomers. Substituted salicylaldehydes can theoretically exist in equilibrium between their phenolic (enol) form and a keto tautomer (cyclohexa-2,4-dienone form). However, the phenolic tautomer is overwhelmingly favored due to two key factors:

Aromaticity: The phenolic form possesses a stable aromatic ring system.

Intramolecular Hydrogen Bonding: The six-membered quasi-ring formed by the O—H⋯O hydrogen bond provides substantial additional stabilization to the phenolic tautomer.

Studies on related systems, such as mercaptoacetylhydrazones, show that compounds can exist as tautomeric mixtures of open-chain and cyclic forms, with the equilibrium influenced by substituents. researchgate.net However, for salicylaldehyde derivatives, the energetic preference for the aromatic, hydrogen-bonded phenolic form is so great that other tautomers are generally not observed under normal conditions.

Applications in Chemical Research

Role as a Precursor in the Synthesis of Heterocyclic Compounds

This compound is a key starting material for the synthesis of substituted heterocyclic systems. The aldehyde functionality readily undergoes condensation reactions, while the bromo and hydroxyl groups offer sites for further functionalization, enabling the construction of complex molecular frameworks.

Application in the Development of Schiff Bases and Metal Complexes

Like other salicylaldehyde (B1680747) derivatives, this compound is extensively used in the synthesis of Schiff bases. These are typically formed by the condensation reaction with primary amines. The resulting Schiff base ligands, which are often bidentate or multidentate, can coordinate with various metal ions to form stable metal complexes. The presence of the bromo and methyl substituents on the salicylaldehyde ring can influence the electronic and steric properties of the resulting ligands and, consequently, the catalytic activity and biological properties of their metal complexes. For example, Schiff base complexes derived from similar brominated salicylaldehydes have been investigated for their potential anticancer and antimicrobial activities.

Utility in Medicinal Chemistry and Drug Discovery

The derivatives of this compound are of interest in medicinal chemistry. The incorporation of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and bioavailability. Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding. As previously mentioned, its use in preparing flavone (B191248) derivatives for potential antiviral applications highlights its relevance in this field researchgate.net.

Chemical Reactivity and Derivatization Strategies

Reactions of the Aldehyde Functional Group

The aldehyde group is a primary site for a variety of chemical modifications, including oxidation, reduction, and nucleophilic addition reactions.

Oxidation to Carboxylic Acids

The aldehyde functional group of 3-Bromo-2-hydroxy-5-methylbenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 3-bromo-2-hydroxy-5-methylbenzoic acid. This transformation is a common and synthetically useful reaction in organic chemistry. A variety of oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. organic-chemistry.org

Common oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), and milder oxidants like silver oxide (Ag2O). libretexts.org The reaction generally proceeds by the addition of the oxidant to the aldehyde, followed by the elimination of a reduced form of the oxidizing agent, leading to the formation of the carboxylic acid.

Table 1: Examples of Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (KMnO4) | Basic, aqueous solution, followed by acidification |

| Jones Reagent (CrO3/H2SO4) | Acetone, 0°C to room temperature |

| Silver Oxide (Ag2O) | Basic, aqueous solution |

Reduction to Alcohols

The aldehyde group can be reduced to a primary alcohol, yielding (3-bromo-2-hydroxy-5-methyl)methanol. This reduction can be accomplished using a range of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or carboxylic acids. Lithium aluminum hydride is a much stronger reducing agent and will reduce a wider variety of functional groups.

The reaction mechanism involves the nucleophilic addition of a hydride ion (H-) from the reducing agent to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide intermediate, typically from the solvent or an acidic workup, yields the primary alcohol.

Table 2: Common Reducing Agents for Aldehyde to Alcohol Conversion

| Reducing Agent | Typical Conditions |

| Sodium Borohydride (NaBH4) | Methanol or ethanol, room temperature |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether or THF, followed by aqueous workup |

Nucleophilic Addition Reactions (e.g., Formation of Imines, Hemiacetals)

The carbonyl carbon of the aldehyde group is electrophilic and is susceptible to attack by nucleophiles. This reactivity is central to the formation of various derivatives, including imines and hemiacetals.

Imines: this compound reacts with primary amines in an acid-catalyzed nucleophilic addition-elimination reaction to form imines, also known as Schiff bases. libretexts.orgopenstax.orgyoutube.com The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon. libretexts.org This is followed by a proton transfer to form a carbinolamine intermediate. openstax.org Subsequent protonation of the hydroxyl group of the carbinolamine allows for the elimination of a water molecule, forming an iminium ion, which is then deprotonated to yield the stable imine. libretexts.org The formation of Schiff bases from salicylaldehyde (B1680747) derivatives like 3-bromo-2-hydroxybenzaldehyde (B158676) is a well-established method for synthesizing ligands used in coordination chemistry. nih.gov

Hemiacetals: In the presence of an alcohol, the aldehyde can undergo a nucleophilic addition reaction to form a hemiacetal. wikipedia.orgkhanacademy.orglibretexts.org This reaction is typically catalyzed by either an acid or a base. youtube.com The mechanism involves the nucleophilic attack of the alcohol oxygen on the carbonyl carbon, followed by protonation of the resulting alkoxide to give the hemiacetal, which contains both a hydroxyl and an alkoxy group attached to the same carbon atom. wikipedia.orglibretexts.org The formation of hemiacetals is a reversible process, and the equilibrium can be shifted towards the hemiacetal by using an excess of the alcohol. libretexts.org

Reactions Involving the Bromine Atom

The bromine atom on the aromatic ring can participate in both nucleophilic and electrophilic substitution reactions, although the reactivity is influenced by the other substituents on the ring.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) of aryl halides, such as the bromine atom in this compound, is generally less facile than nucleophilic substitution at an sp3-hybridized carbon. vedantu.com The reaction typically requires either the presence of strong electron-withdrawing groups ortho or para to the halogen or the use of very strong nucleophiles under harsh reaction conditions. libretexts.orglibretexts.org

In the case of this compound, the presence of the electron-withdrawing aldehyde group can facilitate nucleophilic attack. The generally accepted mechanism for SNAr involves a two-step addition-elimination process. libretexts.orglibretexts.org A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group, in this case, the bromide ion, is eliminated, restoring the aromaticity of the ring.

Electrophilic Aromatic Substitution Reactions on the Halogenated Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The position of substitution is directed by the existing substituents: the hydroxyl, methyl, bromine, and aldehyde groups.

Hydroxyl (-OH) group: A strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.

Methyl (-CH3) group: A weakly activating, ortho-, para-directing group through an inductive effect.

Bromine (-Br) atom: A deactivating, yet ortho-, para-directing group. It withdraws electron density inductively but can donate electron density through resonance. libretexts.org

Aldehyde (-CHO) group: A deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects. libretexts.org

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is central to the reactivity of this compound. Its position ortho to the aldehyde group facilitates the formation of a strong intramolecular hydrogen bond. This interaction renders the molecule nearly planar and stabilizes its conformation, which in turn influences its reaction pathways. nih.gov The hydroxyl group acts as a key nucleophile in cyclization reactions and as a coordinating site in the formation of metal complexes.

In the synthesis of coumarins via reactions like the Perkin condensation, the hydroxyl group participates in the final intramolecular cyclization step, leading to the formation of the characteristic benzopyrone core. Furthermore, when the molecule is converted into Schiff bases, the phenolic oxygen, along with the imine nitrogen, serves as a crucial chelating site for coordinating with various metal ions. nih.gov

Synthesis of Complex Organic Molecules utilizing this compound as a Building Block

As a versatile building block, this compound is employed in the synthesis of numerous complex organic structures. Its aldehyde function is a primary site for condensation and addition reactions, while the hydroxyl and bromo groups offer further points for modification and cyclization, making it a valuable starting material for constructing molecules with significant biological or material science applications. nih.gov

Coumarins, a class of compounds belonging to the benzopyrone family, are readily synthesized from this compound. The classical Perkin condensation is a key method for this transformation. In this reaction, the aldehyde is treated with an acid anhydride (B1165640) (e.g., phenylacetic acid) and its corresponding salt, which acts as a base catalyst. The reaction proceeds through an aldol-type condensation followed by intramolecular cyclization (dehydration) involving the ortho-hydroxyl group to yield the coumarin (B35378) ring system.

For example, the reaction of this compound with p-methoxyphenylacetic acid yields the corresponding 8-bromo-3-(4-methoxyphenyl)-6-methylcoumarin. This regioselective synthesis highlights the utility of the starting aldehyde in creating specifically substituted coumarin scaffolds.

Table 1: Examples of Coumarin Derivatives from this compound This is an interactive data table. You can sort and filter the data.

| Starting Aldehyde | Reagent | Product Name | Reaction Type |

|---|---|---|---|

| This compound | p-Methoxyphenylacetic Acid | 8-Bromo-3-(4-methoxyphenyl)-6-methylcoumarin | Perkin Condensation |

| This compound | Ethyl Cyanoacetate | Ethyl 8-bromo-6-methyl-2-oxo-2H-chromene-3-carboxylate | Knoevenagel Condensation |

One of the most prominent applications of this compound is in the synthesis of Schiff bases (or imines). These compounds are formed through the condensation reaction between the aldehyde group and a primary amine. The reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the characteristic C=N double bond.

The resulting Schiff base ligands are multidentate, often acting as bidentate or tridentate chelating agents for a wide variety of metal ions. The phenolic oxygen and the imine nitrogen atoms are the primary coordination sites. nih.gov This chelation results in the formation of stable metal complexes with diverse geometries, such as square-planar or tetrahedral. msu.edu These complexes are subjects of extensive research due to their potential applications in catalysis, materials science, and as biologically active agents. A range of transition metal complexes, including those with Copper(II), Cobalt(II), Nickel(II), and Zinc(II), have been synthesized from Schiff bases derived from substituted salicylaldehydes. msu.eduresearchgate.net

Table 2: Schiff Bases and Metal Complexes Derived from this compound This is an interactive data table. You can sort and filter the data.

| Amine Reactant | Schiff Base Product Name | Metal Ion | Complex Geometry (Typical) |

|---|---|---|---|

| Aniline | 2-Bromo-6-(((phenyl)imino)methyl)-4-methylphenol | Cu(II) | Square Planar |

| Ethanolamine | 2-Bromo-6-(((2-hydroxyethyl)imino)methyl)-4-methylphenol | Ni(II) | Square Planar |

| 2-Aminophenol | 2-Bromo-6-(((2-hydroxyphenyl)imino)methyl)-4-methylphenol | Co(II) | Tetrahedral |

Beyond coumarins and Schiff bases, this compound is a precursor for other important heterocyclic systems.

Chromenes: Substituted 2H-chromenes can be synthesized from salicylaldehyde derivatives. One notable method involves the reaction with nitroalkanes, such as 2-nitroethanol, in the presence of a base. This reaction proceeds via an initial Henry reaction (nitro-aldol addition) between the aldehyde and the carbanion of the nitroalkane. The resulting intermediate then undergoes an intramolecular cyclodehydration to furnish the 3-nitro-2H-chromene ring system. msu.eduresearchgate.net

Thiazolidinones: The Schiff bases derived from this compound can be further elaborated into other heterocyclic structures. For instance, reaction of the Schiff base with mercaptoacetic acid (thioglycolic acid) in a suitable solvent like dry benzene leads to the formation of thiazolidin-4-one derivatives. uobaghdad.edu.iqrjpbcs.com This reaction involves the cyclization of the imine with the bifunctional mercaptoacetic acid.

Spiroketals: The title compound has also been reported as a synthetic reagent in the preparation of complex chiral aromatic spiroketals, highlighting its utility in constructing more intricate molecular architectures. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, offer significant advantages in terms of efficiency and atom economy. Salicylaldehydes, including this compound, are valuable substrates for such reactions.

A relevant example is the one-pot, three-component synthesis of coumarin-3-carboxamides. This reaction can be performed by combining a salicylaldehyde derivative, an active methylene (B1212753) compound like ethyl cyanoacetate, and various aromatic or aliphatic amines. researchgate.net The reaction often proceeds rapidly under mild conditions, sometimes facilitated by a catalyst, to generate complex coumarin derivatives in high yields. This approach avoids the isolation of intermediates and streamlines the synthesis of diverse compound libraries.

Advanced Applications and Research Directions

Medicinal Chemistry and Pharmaceutical Applications

The exploration of 3-bromo-2-hydroxy-5-methylbenzaldehyde and its analogs in medicinal chemistry is driven by their potential to serve as foundational structures for a new generation of therapeutic agents. The inherent reactivity of the aldehyde and the electronic properties conferred by the bromo, hydroxyl, and methyl groups make it a valuable precursor in synthetic chemistry.

Substituted salicylaldehydes are crucial intermediates in the synthesis of a wide array of biologically active molecules. The parent compound, 3-bromo-2-hydroxybenzaldehyde (B158676), is explicitly used as a synthetic reagent in the creation of potential antiviral and anticancer agents. nih.gov The aldehyde group is particularly useful for forming Schiff bases (imines) through condensation reactions with primary amines, a common strategy for producing ligands for metal complexes and compounds with diverse pharmacological activities. nih.gov

The broader class of salicylaldehydes serves as a cornerstone in the synthesis of compounds for various therapeutic areas. For instance, derivatives are used in the development of anti-inflammatory drugs. mdpi.comnih.gov The versatility of the salicylaldehyde (B1680747) scaffold allows for systematic modifications to fine-tune the pharmacological properties of the resulting molecules, making compounds like this compound valuable starting points for synthetic campaigns targeting novel pharmaceutical agents.

Derivatives of brominated hydroxybenzaldehydes have demonstrated a remarkable spectrum of biological activities. Research into compounds with similar structural motifs provides strong evidence for their therapeutic potential.

Anti-inflammatory Activity: A closely related isomer, 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB), has been shown to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov This suggests that the brominated hydroxymethylbenzaldehyde core is a promising scaffold for developing new anti-inflammatory agents.

Antimicrobial Activity: The antimicrobial potential of this class of compounds is significant, particularly when they are converted into Schiff base derivatives. A Schiff base synthesized from the non-brominated parent, 2-hydroxy-5-methylbenzaldehyde (B1329341), and 3-amino-4-hydroxybenzenesulfonic acid was found to be effective against bacteria such as Staphylococcus aureus and Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 64 µg/mL. dergipark.org.tr Generally, the formation of Schiff bases and their subsequent complexation with metal ions can enhance antimicrobial efficacy against various bacterial and fungal strains. ijmrsti.comnih.gov

Anticancer Activity: The salicylaldehyde framework is integral to compounds designed for anticancer applications. Studies on salicylaldehyde benzoylhydrazones have shown potent growth-inhibitory effects against various leukemia cell lines at low micro- and nanomolar concentrations. mdpi.com Furthermore, synthetic derivatives of 3/4-bromo benzohydrazide (B10538) have yielded compounds with significant anticancer potential, with some being more potent than standard drugs like 5-fluorouracil. nih.gov The parent structure, 3-bromo-2-hydroxybenzaldehyde, is also noted as a reagent for synthesizing potential anticancer agents. nih.gov

| Compound/Derivative Class | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| 5-Bromo-2-hydroxy-4-methyl-benzaldehyde (Isomer) | Anti-inflammatory | Suppresses pro-inflammatory mediators in macrophages. | nih.gov |

| Schiff base of 2-hydroxy-5-methylbenzaldehyde | Antimicrobial | Effective against S. aureus and E. faecalis (MIC = 64 µg/mL). | dergipark.org.tr |

| Salicylaldehyde Benzoylhydrazones | Anticancer | Potent activity against leukemia cell lines (micro- to nanomolar concentrations). | mdpi.com |

| 3/4-Bromo Benzohydrazides | Anticancer | One derivative (IC50 = 1.20 µM) was more potent than 5-fluorouracil. | nih.gov |

| 3-Bromo-2-hydroxybenzaldehyde (Parent Compound) | Antiviral / Anticancer | Used as a synthetic intermediate for potential antiviral and anticancer drugs. | nih.gov |

The evaluation of this compound derivatives relies on a variety of biochemical assays to elucidate their mechanisms of action and quantify their biological effects. These assays are critical for understanding how these compounds interact with cellular components.

To assess anti-inflammatory effects, researchers use techniques such as:

Western Blotting: To measure the expression levels of key proteins involved in inflammatory signaling pathways, such as NF-κB, IκBα, and MAP kinases (ERK, p38, JNK). nih.govmdpi.com

Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the production of pro-inflammatory cytokines like TNF-α and interleukins (e.g., IL-6).

Nitric Oxide (NO) Assay: To measure the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response. nih.gov

For anticancer activity, standard assays include:

MTT Assay: A colorimetric assay to assess cell viability and the cytotoxic effects of the compound on cancer cell lines.

IC50 Determination: To quantify the concentration of a compound required to inhibit a biological process (like cell growth) by 50%. nih.gov

Antimicrobial potential is typically evaluated using:

Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. dergipark.org.tr

These assays are fundamental in screening compounds and identifying lead candidates for further development.

A key area of research is understanding how these compounds modulate specific molecular pathways implicated in disease. Studies on structurally similar molecules have revealed that they can interact with and inhibit critical signaling cascades.

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets for anti-inflammatory action. The related compound 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB) was found to inhibit the LPS-induced activation of NF-κB by preventing the degradation of its inhibitor, IκB-α, and blocking the nuclear translocation of the p65 and p50 subunits. nih.gov Furthermore, BHMB suppressed the phosphorylation of the MAP kinases ERK and p38, which are upstream regulators of inflammatory gene expression. nih.gov Similarly, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB) also effectively suppresses the activation of NF-κB and MAPK signaling pathways. mdpi.com

Another important target is the Nrf2/HO-1 pathway , which is central to the cellular antioxidant response. The bromophenol BDB has been shown to induce the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) by promoting the nuclear translocation of the transcription factor Nrf2. nih.gov This activation is mediated through the phosphorylation of ERK and Akt kinases, highlighting a mechanism for cytoprotection against oxidative stress. nih.gov

| Compound | Pathway | Effect | Reference |

|---|---|---|---|

| 5-Bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB) | NF-κB Pathway | Inhibits IκB-α degradation and p65/p50 nuclear translocation. | nih.gov |

| MAPK Pathway | Inhibits phosphorylation of ERK and p38. | ||

| 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) | NF-κB Pathway | Suppresses phosphorylation of NF-κB mediators. | mdpi.com |

| MAPK Pathway | Decreases phosphorylation of p38, ERK, and JNK. | ||

| Nrf2/HO-1 Pathway | Upregulates HO-1 expression via ERK/Akt mediated Nrf2 activation. | nih.gov |

The salicylaldehyde scaffold, including this compound, is a valuable starting point for drug discovery and hit identification. researchgate.net A "hit" is a compound that displays a desired biological activity in a screening assay and serves as the starting point for optimization into a "lead" compound. The diverse biological activities demonstrated by salicylaldehyde derivatives make this chemical class a rich source for such campaigns.

The synthetic tractability of the aldehyde group allows for the rapid generation of compound libraries, for example, through the creation of diverse Schiff bases. These libraries can then be screened against various biological targets (e.g., enzymes, receptors, whole cells) to identify novel hits for therapeutic areas like cancer, inflammation, and infectious diseases. The promising results from studies on related brominated salicylaldehydes underscore the potential of this scaffold in identifying new and effective therapeutic agents.

Structure-Activity Relationship (SAR) studies are essential for optimizing hit compounds into potent and selective drug candidates. For the salicylaldehyde class, SAR studies focus on how modifications to the aromatic ring and the aldehyde group affect biological activity.

Key SAR insights from related compounds include:

Halogenation: The presence and position of halogen atoms can significantly impact potency. In some ruthenium-based anticancer complexes, brominated salicylaldehyde ligands conferred higher cytotoxicity than chlorinated ones, and di-halogenation was more effective than mono-halogenation. rsc.org

Substituent Position: The location of substituents on the salicylaldehyde ring is critical. For example, in a series of methoxy-substituted salicylaldehyde hydrazones, the position of the methoxy (B1213986) group dramatically influenced anticancer activity against different cell lines. mdpi.com

Formation of Derivatives: Conversion of the aldehyde to a Schiff base or hydrazone is a common strategy that often enhances biological activity. The resulting imine moiety is a key pharmacophore, and further complexation with metal ions can lead to a substantial increase in antimicrobial potency compared to the parent aldehyde. ijmrsti.comnih.gov

For this compound, future SAR studies would systematically explore how modifications at the aldehyde (e.g., creating different Schiff bases), alterations of the methyl group, or addition of other substituents on the ring would impact its anti-inflammatory, antimicrobial, or anticancer profiles.

Materials Science Applications

The unique molecular structure of this compound, featuring reactive hydroxyl, aldehyde, and bromo functional groups on an aromatic ring, makes it a valuable building block in the field of materials science.

Precursor for the Synthesis of Dyes and Pigments

This compound serves as a key intermediate in the synthesis of various colorants, particularly azo dyes. The general synthesis of azo dyes involves a two-step process: diazotization followed by a coupling reaction. In this process, a primary aromatic amine is converted into a diazonium salt, which then reacts with a coupling component, such as a phenol (B47542) or an arylamine.

Due to its phenolic hydroxyl group, this compound is an excellent coupling component. The presence of the electron-donating hydroxyl and methyl groups activates the aromatic ring, facilitating the electrophilic substitution reaction with the diazonium salt. The general reaction is outlined below:

Diazotization: An aromatic amine is treated with a source of nitrous acid (typically sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.

Azo Coupling: The diazonium salt is then added to an alkaline solution of this compound. The diazonium ion attacks the electron-rich aromatic ring of the phenol, typically at the position para to the hydroxyl group, to form a stable azo compound characterized by the -N=N- linkage. uomustansiriyah.edu.iqijisrt.com

The resulting azo dyes can exhibit a range of colors, which can be tuned by modifying the substituents on either the diazonium salt precursor or the coupling component. nih.gov The bromo and methyl groups on the this compound moiety can influence the final color and properties, such as lightfastness and solubility, of the dye.

Table 1: Functional Groups of this compound and Their Role in Dye Synthesis

| Functional Group | Role in Synthesis | Effect on Dye Properties |

| Hydroxyl (-OH) | Directs the coupling reaction; activates the aromatic ring. | Influences the color (bathochromic shift) and solubility. |

| Aldehyde (-CHO) | Can be further modified post-coupling to create more complex dye structures. | Provides a site for secondary reactions. |

| Bromo (-Br) | Influences the electron density of the ring. | Can enhance lightfastness and modify the shade. |

| Methyl (-CH3) | Electron-donating group, further activating the ring. | Can fine-tune the color and solubility. |

Monomer in Polymer Synthesis

Derivatives of benzaldehyde are utilized as monomers in the synthesis of advanced polymeric materials. For instance, related compounds like 2-hydroxy-5-nitrobenzaldehyde (B32719) have been incorporated into polymer chains to create photoactive polymers. ed.ac.uk These materials can change their properties in response to light, making them suitable for applications in optical data storage and photoswitches. ed.ac.uk

Similarly, this compound can be used as a monomer or a modifying agent in polymer synthesis. The aldehyde group can undergo condensation reactions with various co-monomers, such as amines or active methylene (B1212753) compounds, to form polymers like poly(azomethine)s or polyesters after oxidation.

Potential Polymerization Routes:

Polycondensation: The compound can react with diamines to form Schiff base polymers (polyimines). These polymers are known for their thermal stability and potential applications in electronics.

Incorporation into Polymer Backbones: It can be chemically grafted onto existing polymer chains to impart specific functionalities, such as flame retardancy (due to the bromine atom) or metal-chelating properties.

Research in this area focuses on synthesizing novel polymers with tailored thermal, optical, and mechanical properties by leveraging the reactivity of the functional groups present in this compound.

Catalysis and Industrial Applications

The versatility of this compound extends to its use as a foundational molecule in the production of high-value chemicals and as a component in catalytic systems.

Role as a Precursor in Fine Chemical Production

Substituted salicylaldehydes are important intermediates in the synthesis of fine chemicals, including pharmaceuticals and agrochemicals. researchgate.net The related compound, 3-bromo-2-hydroxybenzaldehyde, is used as a reagent in the synthesis of compounds with potential antiviral and anticancer activities. nih.gov Likewise, 5-bromo-2-hydroxy-3-methoxybenzaldehyde (B183005) is recognized as a pharmaceutical intermediate. guidechem.com

This compound acts as a versatile building block. Its functional groups can be selectively transformed to build more complex molecular architectures.

Table 2: Synthetic Transformations and Potential Products

| Functional Group | Reaction Type | Potential Product Class |

| Aldehyde (-CHO) | Reduction, Oxidation, Condensation, Wittig reaction | Alcohols, Carboxylic acids, Imines, Alkenes |

| Hydroxyl (-OH) | Etherification, Esterification | Ethers, Esters |

| Bromo (-Br) | Nucleophilic substitution, Coupling reactions (e.g., Suzuki, Heck) | Substituted benzaldehydes, Bi-aryl compounds |

This reactivity makes it a valuable starting material for the multi-step synthesis of complex organic molecules with specific biological or material properties.

Ligand in Coordination Chemistry

Salicylaldehyde and its derivatives are widely employed in coordination chemistry, primarily through their conversion into Schiff base ligands. nih.gov A Schiff base is formed via the condensation reaction between the aldehyde group of this compound and a primary amine.

The resulting Schiff base ligand is often a multidentate chelating agent, capable of binding to a metal ion through the imine nitrogen and the phenolic oxygen. researchgate.net The stability of the resulting metal complexes is enhanced by the formation of a five or six-membered chelate ring.

These coordination complexes have diverse applications:

Catalysis: They can act as catalysts in various organic reactions, such as oxidation, reduction, and polymerization.

Biological Mimics: They can model the active sites of metalloenzymes.

Materials Science: They can exhibit interesting magnetic, optical, or electronic properties.

Research has shown that Schiff base complexes derived from similar compounds like 3-bromo-2-hydroxybenzaldehyde and 5-bromo-2-hydroxybenzaldehyde form stable complexes with a variety of transition metals. nih.govresearchgate.net

Table 3: Examples of Metal Complexes with Related Schiff Base Ligands

| Metal Ion | Ligand Precursor | Application/Property Studied |

| Copper (II) | 5-Bromo-2-hydroxybenzaldehyde S-ethyl-isothiosemicarbazone | Square planar coordination geometry. researchgate.net |

| Zinc (II) | N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide | Characterized by X-ray diffraction. iosrjournals.org |

| Various (Cu, Co, Mn, Fe, Ni, V) | Schiff base from 5-Bromo 2-Hydroxy Benzaldehyde and Aniline | Antibacterial activity. researchgate.net |

| Titanium, Zinc, Chromium | 3-Bromo-2-hydroxybenzaldehyde | Formation of Schiff base complexes. nih.gov |

The specific substituents on the salicylaldehyde framework, such as the bromo and methyl groups in this compound, can fine-tune the electronic and steric properties of the ligand, thereby influencing the stability, geometry, and reactivity of the resulting metal complex.

常见问题

Q. What are the key physicochemical properties of 3-Bromo-2-hydroxy-5-methylbenzaldehyde?

Answer:

- Molecular formula: C₈H₇BrO₂ (molecular weight: 215.04 g/mol, per PubChem data) .

- Structure: A benzaldehyde derivative with hydroxyl (-OH) at position 2, bromine (Br) at position 3, and methyl (-CH₃) at position 4.

- Physical state: Solid at room temperature.

- Stability: Requires storage in an inert atmosphere (e.g., nitrogen) at 2–8°C to prevent degradation. Sensitivity to humidity and reactive species necessitates airtight containers .

Q. What are the standard methods for synthesizing this compound?

Answer: The primary method involves bromination of 2-hydroxy-5-methylbenzaldehyde :

- Reagents: Bromine (Br₂) in acetic acid.

- Conditions: Room temperature, 12–24 hours.

- Workup: Crystallization from ethanol/water yields the product (purity >95%) .

- Key parameters: Excess bromine and slow addition minimize di-substitution byproducts.

Q. How should this compound be characterized to confirm purity and structure?

Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Verify substituent positions (e.g., aldehyde proton at ~10 ppm, hydroxyl proton at ~12 ppm) .

- FT-IR: Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and hydroxyl (O-H) at ~3200 cm⁻¹ .

- Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity .

- Crystallography: Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths and angles .

Advanced Research Questions

Q. How can the bromination step in synthesis be optimized to improve yield?

Answer:

- Reaction optimization:

- Solvent choice: Acetic acid enhances bromine solubility and stabilizes intermediates.

- Temperature control: Maintaining ≤25°C reduces side reactions (e.g., oxidation of aldehyde).

- Stoichiometry: A 1.1:1 molar ratio of Br₂ to precursor minimizes excess bromine waste .

- Byproduct analysis: TLC or GC-MS monitors di-brominated impurities, requiring column chromatography for removal .

Q. What experimental approaches are used to study its enzyme inhibition mechanisms (e.g., monoamine oxidase)?

Answer:

- Kinetic assays:

- Substrate competition: Measure IC₅₀ values using serotonin or tyramine as substrates.

- Reversibility testing: Pre-incubate enzyme with inhibitor, then dilute to assess activity recovery .

- Structural studies:

Q. How do substituent positions influence biological activity compared to analogs?

Answer:

- Comparative studies:

- Antimicrobial activity: Substituent positioning (e.g., bromine at position 3 vs. 4) alters membrane permeability. Against S. aureus, this compound shows MIC = 8 µg/mL, while 4-bromo analogs are less potent .

- Antioxidant capacity: Electron-withdrawing groups (Br) enhance radical scavenging (DPPH assay: IC₅₀ = 32 µM vs. 45 µM for non-brominated analogs) .

Q. How can degradation products be identified and mitigated during long-term storage?

Answer:

- Analytical methods:

- HPLC-MS: Detect oxidation products (e.g., 3-Bromo-2-hydroxy-5-methylbenzoic acid) .

- Accelerated stability testing: Expose samples to 40°C/75% RH for 4 weeks to simulate degradation.

- Mitigation: Add antioxidants (e.g., BHT) and store under argon with desiccants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。